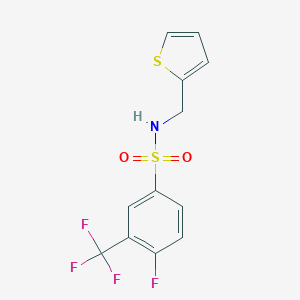
(4-chlorophenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-chlorophenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanone, also known as CPPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPPM is a member of the triazole family and exhibits unique properties that make it a promising candidate for research.
Mécanisme D'action
The exact mechanism of action of (4-chlorophenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanone is not fully understood. However, studies have suggested that it may exert its biological effects by inhibiting certain enzymes or proteins in the body.
Biochemical and Physiological Effects:
Studies have shown that (4-chlorophenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanone exhibits anti-inflammatory and anti-tumor effects by inhibiting the production of certain cytokines and growth factors. It has also been shown to have antimicrobial properties against certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
(4-chlorophenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanone is a relatively simple compound to synthesize and is readily available. It has been shown to be stable under various conditions and can be easily modified for different applications. However, its exact mechanism of action is not fully understood, which may limit its use in some experiments.
Orientations Futures
1. Further studies are needed to fully understand the mechanism of action of (4-chlorophenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanone.
2. (4-chlorophenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanone could be further modified to improve its anti-inflammatory and anti-tumor properties.
3. The potential use of (4-chlorophenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanone as a ligand in metal complexes for catalytic reactions could be explored.
4. (4-chlorophenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanone could be studied for its potential use in the development of new antimicrobial agents.
5. The use of (4-chlorophenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanone in drug delivery systems could be investigated.
In conclusion, (4-chlorophenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanone is a promising chemical compound that has shown potential in various scientific research applications. Further studies are needed to fully understand its mechanism of action and to explore its potential uses in different fields.
Méthodes De Synthèse
(4-chlorophenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanone can be synthesized through a simple one-pot reaction between 4-chloroacetophenone and 3-phenyl-1H-1,2,4-triazole-5-thiol. This reaction is catalyzed by a base such as potassium carbonate and yields (4-chlorophenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanone as a white crystalline solid.
Applications De Recherche Scientifique
(4-chlorophenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanone has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. (4-chlorophenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanone has also been used as a ligand in metal complexes for catalytic reactions.
Propriétés
Formule moléculaire |
C15H10ClN3O |
|---|---|
Poids moléculaire |
283.71 g/mol |
Nom IUPAC |
(4-chlorophenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanone |
InChI |
InChI=1S/C15H10ClN3O/c16-12-8-6-10(7-9-12)13(20)15-17-14(18-19-15)11-4-2-1-3-5-11/h1-9H,(H,17,18,19) |
Clé InChI |
RUPZNVORWMUSJJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)C(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CC=C(C=C1)C2=NNC(=N2)C(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B246340.png)




![N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B246350.png)
![Isopropyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B246354.png)
![4-Chloro-3-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B246355.png)
![2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B246357.png)

![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B246360.png)

